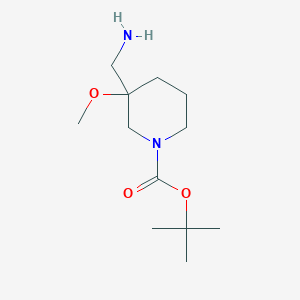
7-(Benzyloxy)-4-bromoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Benzyloxy)-4-bromoquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a benzyloxy group at the 7th position and a bromo group at the 4th position of the quinoline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-bromoquinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoquinoline.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Benzyloxy)-4-bromoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the 4th position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the benzyloxy group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-(Benzyloxy)-4-bromoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 7-(Benzyloxy)-4-bromoquinoline involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to biological targets, while the bromo group can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
7-(Benzyloxy)-4-chloroquinoline: Similar structure but with a chloro group instead of a bromo group.
7-(Benzyloxy)-4-fluoroquinoline: Similar structure but with a fluoro group instead of a bromo group.
7-(Benzyloxy)-4-iodoquinoline: Similar structure but with an iodo group instead of a bromo group.
Uniqueness: 7-(Benzyloxy)-4-bromoquinoline is unique due to the presence of the bromo group, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo analogs .
Propiedades
Número CAS |
178984-57-1 |
|---|---|
Fórmula molecular |
C16H12BrNO |
Peso molecular |
314.18 g/mol |
Nombre IUPAC |
4-bromo-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H12BrNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 |
Clave InChI |
UWVYUZHEFRYTEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


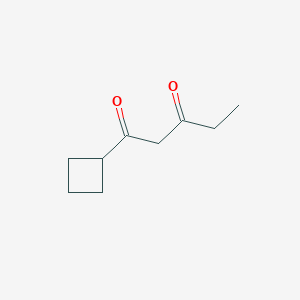
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)

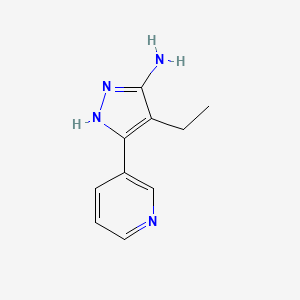
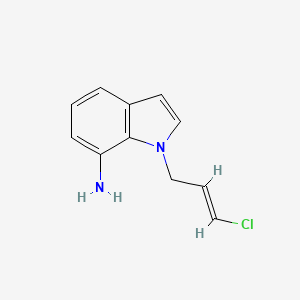
![(3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester](/img/structure/B13083317.png)
![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
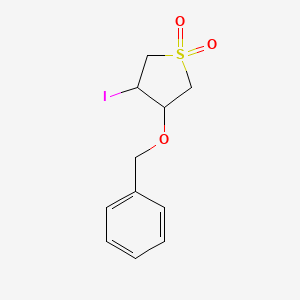
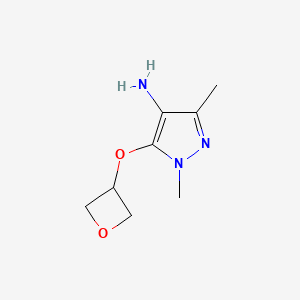
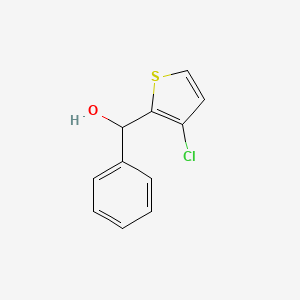
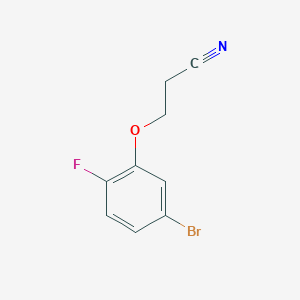
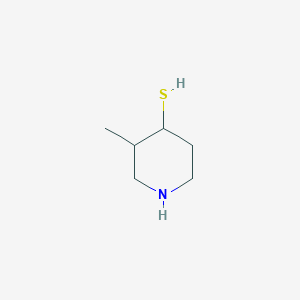
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
